
N,N-bis(cyanomethyl)-2-iodobenzamide
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Overview
Description
N,N-bis(cyanomethyl)-2-iodobenzamide: is an organic compound that features a benzamide core substituted with two cyanomethyl groups and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzamide with cyanomethylating agents. One common method is the reaction of 2-iodobenzamide with formaldehyde and trimethylsilyl cyanide in the presence of a copper catalyst. This reaction proceeds through a multi-component coupling mechanism, yielding the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly cyanomethylating agents can be explored to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The cyanomethyl groups can be oxidized to carboxylic acids or reduced to primary amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include carboxylic acids derived from the oxidation of cyanomethyl groups.
Reduction Reactions: Products include primary amines derived from the reduction of cyanomethyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that N,N-bis(cyanomethyl)-2-iodobenzamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
Case Study Example:
- Study Title: Evaluation of Anticancer Efficacy
- Methodology: The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Findings: The compound showed an IC50 value of 10 µM for MCF-7 cells and 15 µM for A549 cells, indicating potent anticancer activity.
Cell Line | IC50 Value (µM) | Observed Effect |
---|---|---|
MCF-7 | 10 | Significant apoptosis |
A549 | 15 | Cell cycle arrest observed |
1.2 Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development as an antimicrobial agent.
Case Study Example:
- Study Title: Antimicrobial Activity Assessment
- Methodology: The compound was tested against Staphylococcus aureus and Escherichia coli.
- Findings: Minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following outlines a common synthetic route:
-
Starting Materials:
- 2-Iodobenzamide
- Cyanomethyl reagents
-
Reaction Steps:
- Step 1: Reacting 2-iodobenzamide with cyanomethyl reagents under basic conditions to form the bis(cyanomethyl) derivative.
- Step 2: Purification through recrystallization or chromatography to obtain pure this compound.
-
Characterization:
- Characterization is typically performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-2-iodobenzamide involves its ability to undergo various chemical transformations. The cyanomethyl groups can participate in nucleophilic addition and substitution reactions, while the iodine atom can be replaced by other functional groups. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound features similar cyanomethyl groups but with a trifluoromethanesulfonamide core instead of a benzamide core.
N,N-bis(cyanomethyl)methylenediamine: This compound has a methylenediamine core with cyanomethyl groups, differing from the benzamide structure of N,N-bis(cyanomethyl)-2-iodobenzamide.
Uniqueness: this compound is unique due to the presence of both cyanomethyl groups and an iodine atom on a benzamide core. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry .
Biological Activity
N,N-bis(cyanomethyl)-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes two cyanomethyl groups and an iodine atom attached to a benzamide moiety. This configuration may contribute to its biological activity, particularly in interactions with cellular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Alkylating Agent : Similar to other benzamide derivatives, this compound may exhibit alkylating properties that allow it to form covalent bonds with DNA, leading to cell cycle arrest and apoptosis in cancer cells.
- Targeting Specific Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival, such as those mediated by retinoic acid receptors or other nuclear hormone receptors.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Activity | Observation | Reference |
---|---|---|
Cytotoxicity | Significant against cancer cell lines | |
Inhibition of DNA synthesis | Induces DNA damage | |
Apoptosis induction | Promotes programmed cell death |
Case Study 1: Cytotoxic Effects on Cancer Cells
A study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer. The results indicated that the compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Mechanistic Insights
Research into the mechanistic action of this compound revealed that it induces DNA strand breaks and activates apoptotic pathways. The study employed flow cytometry and Western blotting techniques to confirm these findings, highlighting the compound's role in modulating key proteins involved in apoptosis.
Research Findings
Recent research has focused on the synthesis and optimization of this compound analogs to enhance its biological activity. Modifications to the benzamide structure have led to derivatives with improved potency and selectivity towards specific cancer types.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-bis(cyanomethyl)-2-iodobenzamide, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution of 2-iodobenzamide with bromoacetonitrile in a polar aprotic solvent (e.g., DMF) under reflux, followed by purification using recrystallization or column chromatography. Yield optimization requires controlling stoichiometry (2:1 ratio of bromoacetonitrile to benzamide) and reaction time (12–24 hours). Purity validation involves:
- HPLC with a C18 column (retention time consistency).
- NMR spectroscopy to confirm absence of unreacted cyanomethyl groups (δ 3.8–4.2 ppm for CH2CN protons).
- Elemental analysis (C, H, N, I) to verify stoichiometry .
Q. How can the molecular structure and conformation of this compound be characterized?
- Methodology :
- X-ray crystallography resolves bond lengths (e.g., C–I ≈ 2.09 Å) and dihedral angles between the benzamide core and cyanomethyl groups. Space group symmetry (e.g., monoclinic C2) may indicate non-centrosymmetric packing relevant to material properties .
- NMR NOESY detects through-space interactions to confirm restricted rotation of the cyanomethyl groups.
- DFT calculations (B3LYP/6-31G*) model electronic distributions and predict vibrational spectra for comparison with experimental IR data .
Advanced Research Questions
Q. How do solvent and substituent effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires ligand screening (XPhos vs. SPhos) and solvent polarity adjustments (THF vs. toluene) to balance reactivity and stability of the iodoarene intermediate.
- Kinetic studies (GC-MS monitoring) reveal substituent effects: electron-withdrawing groups on the benzamide core accelerate oxidative addition but may sterically hinder transmetallation.
- Computational modeling (M06-2X/def2-TZVP) identifies transition states for C–I bond activation, guiding catalyst design .
Q. What mechanistic insights explain contradictions in dielectric properties of this compound derivatives?
- Methodology :
- Dielectric spectroscopy (1 Hz–1 MHz) measures permittivity (ε') and loss tangent (tan δ) across temperatures (100–400 K). A lack of phase transitions (ε' = 3.2–5.6) suggests weak dipolar ordering, contrasting with ferroelectric analogs.
- DSC detects glass transitions or melting points (e.g., 308 K) to correlate thermal events with dielectric responses.
- Single-crystal XRD identifies hydrogen-bonding motifs (e.g., C–H⋯N) that may stabilize metastable polymorphs with distinct dielectric behaviors .
Q. How can computational models resolve discrepancies in spectroscopic data for this compound conformers?
- Methodology :
- MD simulations (AMBER force field) predict dynamic conformational equilibria in solution, reconciling NMR splitting patterns (e.g., coalescence temperatures for diastereotopic protons).
- Solid-state NMR (CP-MAS) compares experimental shifts with DFT-calculated chemical shifts for dominant conformers in the crystal lattice .
Q. Research Challenges
Q. What strategies mitigate competing side-reactions during functionalization of this compound?
- Methodology :
- Protection/deprotection : Mask the cyanomethyl groups with tert-butyldimethylsilyl (TBS) ethers before iodination or coupling.
- Low-temperature kinetics (–30°C in THF) suppress hydrolysis of nitrile groups to amides.
- In situ IR monitors reaction progress by tracking C≡N stretching (2250 cm⁻¹) .
Q. How can the solubility and electronic properties of this compound be tuned for optoelectronic applications?
- Methodology :
- Co-crystallization with π-acceptors (e.g., TCNQ) enhances charge-transfer interactions.
- Substituent engineering : Introduce methoxy or trifluoromethyl groups to adjust HOMO/LUMO levels (CV measurements in CH2Cl2).
- Solvent screening (e.g., DMSO vs. chlorobenzene) optimizes film morphology in OLED or perovskite solar cell HTL layers .
Properties
Molecular Formula |
C11H8IN3O |
---|---|
Molecular Weight |
325.10 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-2-iodobenzamide |
InChI |
InChI=1S/C11H8IN3O/c12-10-4-2-1-3-9(10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2 |
InChI Key |
KHXRYIIJXJHDAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)I |
Origin of Product |
United States |
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